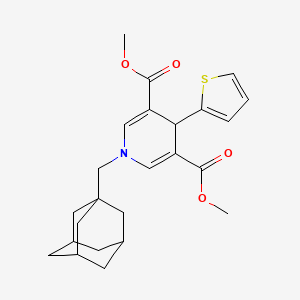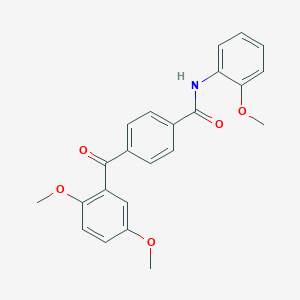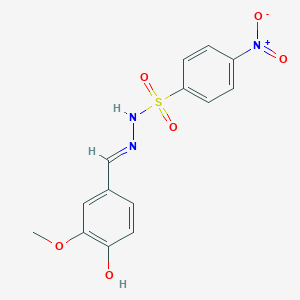
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial tissues. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder affecting the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 binds to the cytoplasmic side of the N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea channel and blocks chloride ion transport through the pore. It does not affect other ion channels or transporters. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to inhibit both the open and closed states of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, suggesting that it acts as a non-competitive inhibitor. The exact binding site and mechanism of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 are still under investigation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to reduce the activity of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in different epithelial tissues, leading to a decrease in chloride secretion and an increase in mucus viscosity. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been shown to affect other cellular processes, such as calcium signaling and cAMP production. In animal studies, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to improve lung function, reduce inflammation, and prevent bacterial infections in cystic fibrosis models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 is a highly selective and potent inhibitor of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, making it a valuable tool for studying N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea function and regulation. Its specificity and potency allow for precise control of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea activity in different experimental settings. However, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have off-target effects on other proteins or cellular processes, and its use should be carefully validated and controlled. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have limited solubility or stability in certain experimental conditions, requiring optimization of its formulation and delivery.
Direcciones Futuras
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has shown promising results as a potential therapeutic agent for cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases. However, its clinical development has been hindered by its limited pharmacokinetic properties and potential side effects. Future research efforts will focus on developing more potent and selective N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors with improved pharmacological properties, as well as identifying new targets and pathways for N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea modulation. Other future directions include investigating the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in non-epithelial tissues and diseases, such as cancer and inflammation, and exploring the potential of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors in combination therapies.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 can be synthesized using a variety of methods, including the reaction of 3-chlorophenyl isocyanate with 2-fluoro-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting urea derivative can be purified by recrystallization or column chromatography. Other synthetic routes involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been widely used as a tool compound to study the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in various physiological and pathological processes. It has been shown to inhibit N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-mediated chloride secretion in different epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been used to investigate the mechanisms of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea regulation, trafficking, and gating. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been studied in animal models of cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases to assess its therapeutic potential.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIN2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(16)7-11(12)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYSBNXFVXMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5402872 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)

![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)

![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-phenylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6124278.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)